双(2-氨基乙硫基)甲烷二盐酸盐

描述

Synthesis Analysis

The synthesis of related compounds involves the reaction of amines with other functional groups. For instance, the polymerization of bis[4-bis(2,3-epoxypropylamino)phenyl]methane occurs without an accelerator, leading to the formation of compounds containing the 3-hydroxy-1,2,3,4-tetrahydroquinoline moiety . Similarly, aryl bis(thiazole-2-imine)methanes are synthesized through N-C bond formation by condensation and nucleophilic addition reactions between 2-aminothiazoles and aromatic aldehydes . These methods could potentially be adapted for the synthesis of bis(2-aminoethylthio)methane dihydrochloride by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to bis(2-aminoethylthio)methane dihydrochloride can be complex. For example, the crystal structure of bis(4,5-diamino-1,2,4-triazol-3-yl)methane monohydrate is described as a two-dimensional ladder plane with extensive hydrogen bonding . This suggests that bis(2-aminoethylthio)methane dihydrochloride could also exhibit interesting structural features, such as hydrogen bonding, which could be elucidated through techniques like single-crystal X-ray diffraction.

Chemical Reactions Analysis

The chemical reactions of related compounds show a variety of behaviors. The polymerization of bis[4-bis(2,3-epoxypropylamino)phenyl]methane leads to different products depending on the presence of an accelerator, with or without ether formation . This indicates that bis(2-aminoethylthio)methane dihydrochloride might also undergo polymerization or other reactions that are sensitive to the reaction conditions and the presence of catalysts or accelerators.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to bis(2-aminoethylthio)methane dihydrochloride can be quite diverse. For instance, the thermal behavior of bis(4,5-diamino-1,2,4-triazol-3-yl)methane monohydrate was studied using DSC and TG/DTG methods, revealing information about its thermal stability . Such studies on bis(2-aminoethylthio)methane dihydrochloride could provide valuable data on its thermal behavior, detonation characteristics, and other physical properties.

科学研究应用

化学合成和反应

- 双(2-氨基乙硫基)甲烷二盐酸盐参与各种化学反应和合成。一项研究描述了通过与聚乙二醇1500催化的二氯甲烷反应制备双(烷氧硫代羰基硫基)甲烷,进一步经过氨解反应生成其他化合物 (Benavente, Díaz, & Vega, 1996)。

- 另一项研究探讨了从2-氨基噻唑和醛类中选择性合成芳基双(噻唑-2-亚胺)甲烷,采用乙酸作为催化剂在温和条件下 (Abraham & Prakash, 2017)。

结构和物理性质分析

- 研究还专注于了解相关化合物的晶体结构和热性质。例如,对双(5-氨基-1,2,4-三唑-4-ium-3-yl)甲烷二硝酸盐的研究详细描述了其晶体结构和爆炸特性,与包括双(5-氨基-1,2,4-三唑-4-ium-3-yl)甲烷二盐酸盐在内的类似化合物进行了比较 (Li et al., 2020)。

有机化学中的应用

- 该化合物在有机合成中被应用,例如制备手性双噁唑啉配体,其中采用特定的反应条件和催化剂以实现所需的产物 (Hofstra, DeLano, & Reisman, 2020)。

- 对双(甲硫基)(三甲基锡基)甲烷的研究突出了其作为有机合成中的前体的用途,特别是作为具有1,4-加成选择性的酰基负离子等效物 (Blaszczak, 2001)。

配位化学和络合物形成

- 该化合物在配位化学领域也具有重要意义,如关于双(2-吡啶硫基)(对甲苯硫基)甲基锌络合物的研究所示。这些研究不仅详细描述了这些络合物的合成,还探讨了它们的催化应用,例如在CO2的氢硅烷化中的应用 (Sattler et al., 2020)。

安全和危害

When handling Bis(2-aminoethylthio)methane dihydrochloride, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

属性

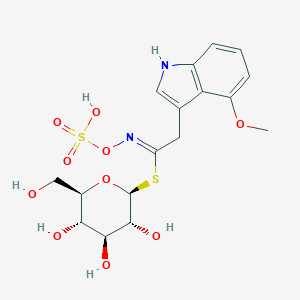

IUPAC Name |

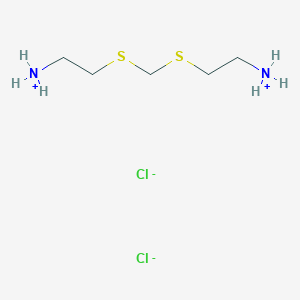

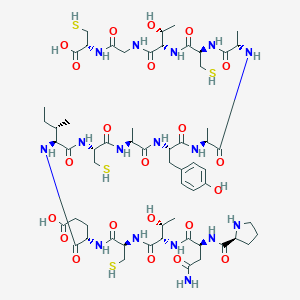

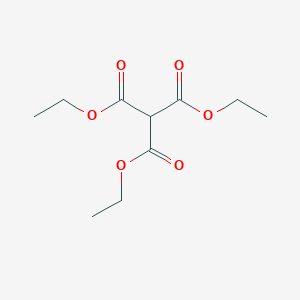

2-(2-azaniumylethylsulfanylmethylsulfanyl)ethylazanium;dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N2S2.2ClH/c6-1-3-8-5-9-4-2-7;;/h1-7H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPYCHXLTKFJAJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSCSCC[NH3+])[NH3+].[Cl-].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H16Cl2N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(2-aminoethylthio)methane dihydrochloride | |

CAS RN |

22965-82-8 | |

| Record name | Ethylamine, 2,2'-(methylenedithio)bis-, dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022965828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Trimethyl-[(6-methylpyridin-2-yl)methyl]silane](/img/structure/B122047.png)